9H-Carbazole-9-pentanethiol

Description

9H-Carbazole derivatives are nitrogen-containing heterocyclic compounds characterized by a planar aromatic structure. Substitution at the 9-position of the carbazole core modulates their electronic, photophysical, and chemical properties, making them valuable in materials science, pharmaceuticals, and sensing applications .

Structure

3D Structure

Properties

IUPAC Name |

5-carbazol-9-ylpentane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NS/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,1,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFNTCHXCMNAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50783038 | |

| Record name | 5-(9H-Carbazol-9-yl)pentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50783038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397250-48-5 | |

| Record name | 5-(9H-Carbazol-9-yl)pentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50783038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-pentanethiol typically involves the functionalization of carbazole at the nitrogen atom with a pentanethiol group. One common method is the nucleophilic substitution reaction where carbazole is reacted with pentanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 9H-Carbazole-9-pentanethiol may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to purify the final product.

Types of Reactions:

Oxidation: 9H-Carbazole-9-pentanethiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the thiol group. Halogenated reagents and alkylating agents are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, alkylating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, sulfide.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

9H-Carbazole-9-pentanethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-pentanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The 9-position substituent significantly influences properties:

- Alkyl Chains :

- 9-Ethyl-9H-carbazole (C₁₄H₁₃N, MW 195.26 g/mol): Exhibits enhanced solubility in organic solvents compared to unsubstituted carbazole, with applications in organic electronics .

- 9-Hexadecyl-9H-carbazole (C₂₈H₄₃N, MW 401.65 g/mol): Long alkyl chains improve thermal stability, suitable for polymer matrices .

- Aryl Groups :

- Functionalized Chains :

- 9-(2-Bromoethyl)-9H-carbazole : Serves as an intermediate for further functionalization; crystal structure reveals planar geometry stabilized by van der Waals forces .

- N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline : Hydrogen-bonding networks enhance solid-state packing, relevant to drug design .

Table 1: Structural and Physical Properties of Selected 9H-Carbazole Derivatives

Photophysical and Electronic Properties

Biological Activity

9H-Carbazole-9-pentanethiol is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 9H-Carbazole-9-pentanethiol, focusing on its pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

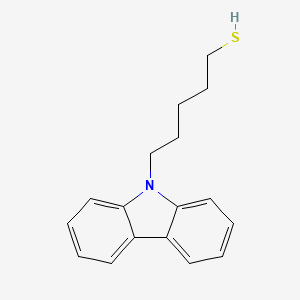

The chemical structure of 9H-Carbazole-9-pentanethiol can be represented as follows:

This compound features a carbazole core with a pentanethiol side chain, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including 9H-Carbazole-9-pentanethiol. Research indicates that compounds derived from carbazole exhibit significant antibacterial activity against various bacterial strains. For instance:

- Activity Against Gram-positive and Gram-negative Bacteria : In vitro assays demonstrated that certain carbazole derivatives showed inhibition zones ranging from 10.3 to 15.4 mm against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values between 6.2 and 50 µg/mL .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 9H-Carbazole-9-pentanethiol | Bacillus subtilis | 12.5 | 20 |

| 9H-Carbazole-9-pentanethiol | E. coli | 11.0 | 30 |

Anticancer Activity

The anticancer properties of carbazole derivatives have also been extensively studied. Compounds similar to 9H-Carbazole-9-pentanethiol have shown effectiveness against various cancer cell lines:

- Cell Line Efficacy : Studies have reported that derivatives exhibit cytotoxic effects on human breast cancer cell lines (MCF-7) with LC50 values ranging from 35.6 to 80 µg/mL .

| Compound | Cancer Cell Line | LC50 (µg/mL) |

|---|---|---|

| 9H-Carbazole-9-pentanethiol | MCF-7 | 60.2 |

Neuroprotective Effects

Neuroprotective properties are another area where carbazole derivatives show promise. Research indicates that certain compounds can protect neuronal cells from oxidative stress:

- Mechanism of Action : Compounds have demonstrated the ability to reduce cell injury induced by glutamate, with effective concentrations as low as 3 µM .

Case Studies

- Study on Antimicrobial Activity : A study conducted by Dabrovolskas et al. synthesized multiple carbazole derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results indicated that the tested compounds had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of these compounds in developing new antimicrobial agents .

- Anticancer Evaluation : Ciftci et al. synthesized a series of N-substituted carbazoles and assessed their anticancer activity against MCF-7 cells. The results showed that specific substitutions on the carbazole structure significantly enhanced cytotoxicity, indicating that structural modifications could lead to more potent anticancer agents .

- Neuroprotective Study : Research by Sharma et al. explored the neuroprotective effects of various N-substituted carbazoles on HT22 neuronal cells exposed to oxidative stress. The findings revealed that certain derivatives provided significant protection at low concentrations, suggesting their potential in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.